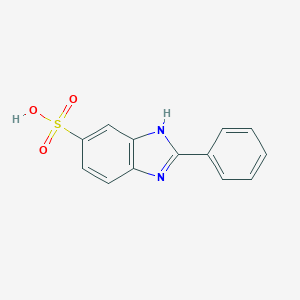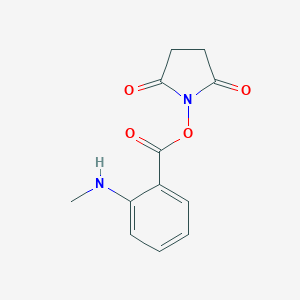
琥珀酰亚胺基-N-甲基邻氨基苯甲酸酯
描述
Succinimidyl N-methylanthranilate is a derivative of anthranilate . It is an ester of anthranilic acid . The N-functionalized amino acid N-methylanthranilate is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs .
Synthesis Analysis
The synthesis of N-methylanthranilate (NMA) involves metabolic engineering for enhanced supply of anthranilate by channeling carbon flux into the shikimate pathway, preventing by-product formation and enhancing sugar uptake . Heterologous expression of the gene anmt encoding anthranilate N-methyltransferase from Ruta graveolens results in the production of N-methylanthranilate (NMA), which accumulates in the culture medium .Molecular Structure Analysis
The molecular structure of Succinimidyl N-methylanthranilate is C12H12N2O4 . The structure of the compound is determined by NMR 1D and 2D and MS .Chemical Reactions Analysis
The chemical reaction involved in the production of N-methylanthranilate (NMA) is the N-alkylation of the aromatic amino acid anthranilate with S-adenosyl methionine as the methyl-donor . This reaction is facilitated by the anthranilate N-methyltransferase encoded by the gene anmt .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl-N-methylanthranilate have been studied using thermodynamic measurements. The enthalpies of formation in the gaseous phase of methyl 3-methylanthranilate and methyl 5-methylanthranilate were determined from experimental measurements of the corresponding standard energies of combustion, obtained from combustion calorimetry, and the standard enthalpies of vaporization and sublimation, obtained from Calvet microcalorimetry and Knudsen mass-loss effusion .科学研究应用
酶制剂和生物碱生物合成
- 琥珀酰亚胺基-N-甲基邻氨基苯甲酸酯已用于合成N-甲基邻氨基苯甲酰辅酶A,N-甲基邻氨基苯甲酰辅酶A是由Ruta graveolens细胞培养物中的酶制剂形成的1,3-二羟基-N-甲基-9-氧代吖啶酮(一种吖啶酮生物碱)的前体(Baumert等人,1992年)。
- 它还有助于产生邻氨基苯甲酸和N-甲基邻氨基苯甲酸的辅酶A硫酯,这对于吖啶酮生物碱的生物合成至关重要,如Ruta graveolens细胞悬浮培养物中所证明的(Baumert等人,1993年)。
化学合成和分子研究
- 该化合物用于从受保护的α-氨基酸和二肽中创建各种琥珀酰亚胺基氨基甲酸酯衍生物,显示出合成脲基肽和低聚脲/肽杂交物的潜力(Fischer等人,2007年)。
- 它已在体内用于共价标记大鼠坐骨神经中的轴突内蛋白质,从而提供了对独立于生物合成的蛋白质运输的见解(Fink & Gainer,1980年)。
放射性标记和医学影像
- 琥珀酰亚胺基-N-甲基邻氨基苯甲酸酯衍生物已在蛋白质放射碘化中找到应用,在医学影像研究中展示出高特异性和结合效率(Garg、Garg和Zalutsky,1991年)。
- 它还用于合成新型富勒烯-多胺偶联物,显示出抗氧化和抗炎活性,并具有显着的细胞相容性(Magoulas等人,2012年)。
生化应用和发酵
- 在生物化学中,其应用延伸到使用基因工程的谷氨酸棒状杆菌发酵生产N-甲基邻氨基苯甲酸酯,N-甲基邻氨基苯甲酸酯是各种生物活性化合物的先驱(Walter等人,2020年)。
- 该化合物已用于放射性标记蛋白的连接子的合成和体内评估,为放射免疫治疗的进步做出了贡献(Yordanov等人,2001年)。
作用机制
未来方向
The metabolically engineered Corynebacterium glutamicum C1* strain produced NMA to a final titer of 0.5 g·L −1 with a volumetric productivity of 0.01 g·L −1 ·h −1 and a yield of 4.8 mg·g −1 glucose . This indicates the potential for industrial-scale production of N-methylanthranilate and its derivatives. The resulting strains may serve as a basis for the development of efficient production host organisms for anthranilate-derived compounds .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-9-5-3-2-4-8(9)12(17)18-14-10(15)6-7-11(14)16/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNICSTUDFDPGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376362 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64156-72-5 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Succinimidyl N-methylanthranilate in the study of 1,3-dihydroxy-N-methylacridone biosynthesis?
A1: Succinimidyl N-methylanthranilate serves as a crucial precursor in the multi-step synthesis of N-Methylanthraniloyl-CoA. [] Researchers synthesized N-Methylanthraniloyl-CoA via a reaction involving Succinimidyl N-methylanthranilate followed by transesterification with Coenzyme A (CoA-SH). This synthesized N-Methylanthraniloyl-CoA was then utilized to investigate the enzymatic formation of 1,3-dihydroxy-N-methylacridone in cell-free extracts of Ruta graveolens. [] Essentially, Succinimidyl N-methylanthranilate enabled the researchers to study a specific step in the 1,3-dihydroxy-N-methylacridone biosynthetic pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)


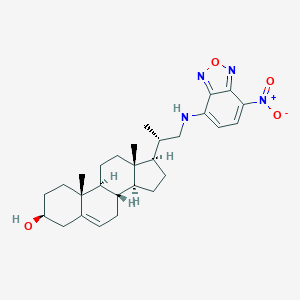
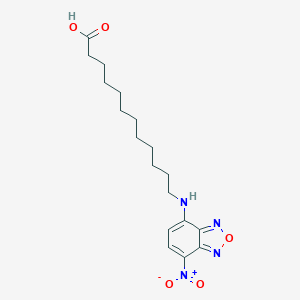
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
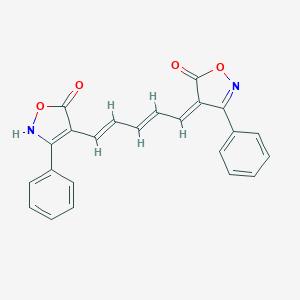
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

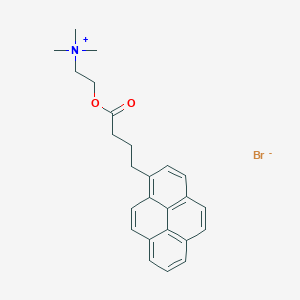
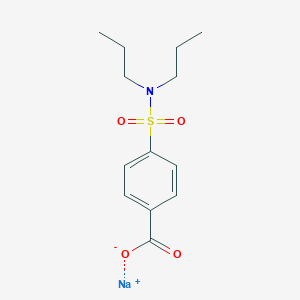
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
